[1] Lodoxamide Tromethamine Prevents Neutrophil Accumulation in Reexpansion Pulmonary Edema.[2] Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA.[3] Treatment of periodontal disease in beagles with lodoxamide ethyl, an inhibitor of mast cell release.[4] Efficacy of lodoxamide 0.1% versus N-acetyl aspartyl glutamic acid 6% ophthalmic solutions in patients with vernal keratoconjunctivitis.[5] Antiallergic activity of topical lodoxamide on in vivo and in vitro models.[6] Lodoxamide Attenuates Hepatic Fibrosis in Mice: Involvement of GPR35.[7] Lodoxamide treatment of allergic conjunctivitis.[8] The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35.[9] Comparison of Lodoxamide 0.1% Ophthalmic Solution and Levocabastine 0.05% Ophthalmic Suspension in Vernal Keratoconjunctivitis[10] Effect of lodoxamide on tear leukotriene levels in giant papillary conjunctivitis associated with ocular prosthesis.[11] Inhibitory Effects of Lodoxamide on Eosinophil Activation.[12] Effects of Lodoxamide on Ischemic Reperfused Myocardium.[13] Microsoft Word-23820973-file00.[14] A clinicopathological analysis of the efficacy of lodoxamide 0.1% eye drops on the conjunctiva of patients with vernal keratoconjunctivitis seen at Guinness Eye Centre, Lagos University Teaching Hospital.[15] Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. [] Effect of lodoxamide and disodium cromoglycate on tear eosinophil cationic protein in vernal keratoconjunctivitis[17] Comparative study of Olopatadine 0.1% and Lodoxamide 0.1% in treatment of seasonal allergic conjunctivitis[18] Effect of lodoxamide on the secretory response induced by Escherichia coli and Vibrio cholerae enterotoxins in infant mice.[19] Lodoxamide in Vernal Keratoconjunctivitis.[20] Effects of ketotifen 0.025% and lodoxamide 0.1% on eosinophil infiltration into the guinea pig conjunctiva in a model of allergic conjunctivitis.[21] Comparison of Topical 0.05% Levocabastine and 0.1% Lodoxamide in Patients with Allergic Conjunctivitis.[22] Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats.[23] Intra-striatum lodoxamide produced conditioning place preference in rats via GPR35 independent mechanisms[24] Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. [] THE EFFECTIVENESS TEST OF EYEDROP LODOXAMIDE TROMETHAMINE 0.1 % AND SODIUM CROMOGLYCATE 2% IN VERNAL KERATOCONJUNCTIVITY IN DR. SOETOMO HOSPITAL, SURABAYA.[26] Randomised Double-Masked Trial of Lodoxamide and Sodium Cromoglycate in Allergic Eye Disease[27] Safety and efficacy of lodoxamide in vernal keratoconjunctivitis.[28] Lodoxamide-Loaded Nanofibrous Wound Dressings Promote Wound Healing via Downregulation of IL-1β, NFK-β, and GPx Genes.[29] Synthesis of lodoxamide tromethamine. [] Lodoxamide Tromethamine.[31] The role of mast cells in ischaemia–reperfusion injury in murine skeletal muscle[32] Efficacy and safety evaluation of lodoxamide ophthalmic solution in patients with allergic eye disorders.
Lodoxamide can be synthesized through various chemical methods, though specific industrial synthesis protocols are not widely published. A typical approach involves the reaction of 2-chloro-5-cyanoaniline with dioxamic acid derivatives under controlled conditions. The synthesis parameters, such as temperature, reaction time, and solvent choice, significantly influence the yield and purity of the final product. In laboratory settings, common solvents like dimethyl sulfoxide (DMSO) are employed to facilitate reactions at elevated temperatures, often around 80-120°C, for several hours .
The molecular structure of lodoxamide features a complex arrangement that includes:
The three-dimensional structure can be analyzed using computational modeling techniques, which suggest that lodoxamide interacts favorably with specific receptors involved in allergic responses. The compound's polar surface area is approximately 156.59 Ų, indicating its potential for solubility in biological systems .
Lodoxamide participates in several chemical reactions typical of mast cell stabilizers:
The mechanism of action of lodoxamide involves:
Lodoxamide exhibits several notable physical and chemical properties:
Lodoxamide has several significant applications in clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3